N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea is a chemical compound that belongs to the class of urea derivatives It features a unique structure with a tert-butyl group attached to an oxazole ring, which is further connected to a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the urea moiety can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted oxazole or urea derivatives.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea is unique due to its specific combination of the oxazole ring and the cyclohexylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55807-71-1 |
---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclohexylurea |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)11-9-12(17-19-11)16-13(18)15-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
LEFQQXPZPJTQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.